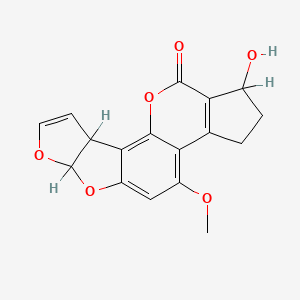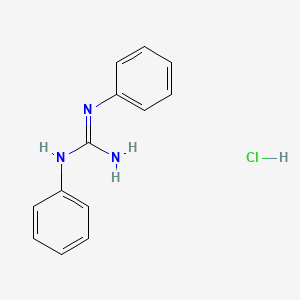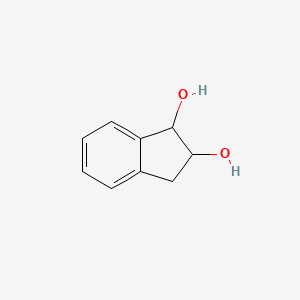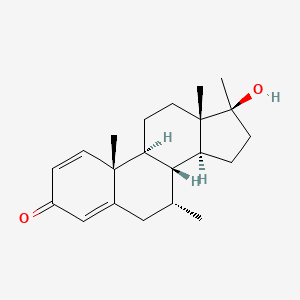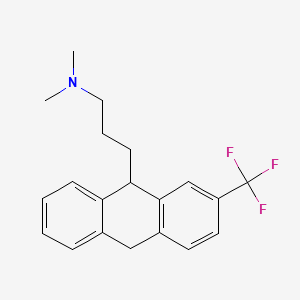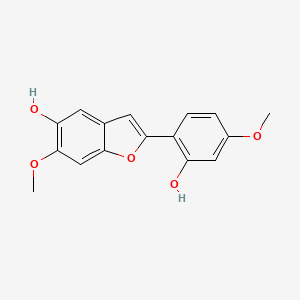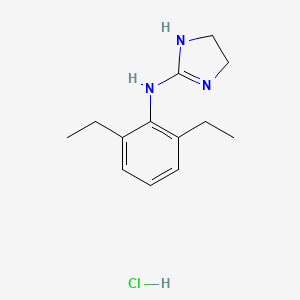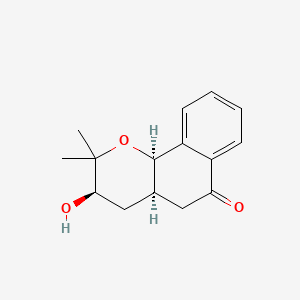
Sericic acid
概要
説明
Sericic acid is a pentacyclic triterpenoid . It is a natural product derived from plant sources . It has been isolated from the methanol extract of blackberry (Rubus allegheniensis Port.) fruit .
Molecular Structure Analysis
The empirical formula of Sericic acid is C30H48O6 . Its molecular weight is 504.70 . The structure of Sericic acid contains total 88 bond(s); 40 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 5 six-membered ring(s), 4 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), and 3 secondary alcohol(s) .
Physical And Chemical Properties Analysis
Sericic acid is a solid substance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C .
科学的研究の応用
- Functional Properties :
Biomedical and Therapeutic Applications
Sericic acid’s properties extend beyond food. Consider its biomedical applications:
Biocompatible Scaffolds
Seo, S.-J., Das, G., Shin, H.-S., & Patra, J. K. (2023). Silk Sericin Protein Materials: Characteristics and Applications in Food-Sector Industries. International Journal of Molecular Sciences, 24(5), 4951. DOI: 10.3390/ijms24054951 Sericic Acid Ameliorates DSS-induced Ulcerative Colitis in Mice by Inhibiting the NF-κB Signaling Pathway. Link
作用機序
Target of Action
Sericic acid, a pentacyclic triterpenoid , primarily targets the NF-κB and Nrf2 pathways . These pathways play crucial roles in inflammation and oxidative stress, respectively .
Mode of Action
Sericic acid interacts with its targets by inhibiting proteins related to the NF-κB signaling pathway and promoting the expression of Nrf2 and its downstream protein HO-1 . This dual action helps to modulate both inflammation and oxidative stress .
Biochemical Pathways
The NF-κB pathway is involved in the regulation of immune and inflammatory responses. Sericic acid inhibits this pathway, thereby reducing the levels of inflammatory factors such as NO, TNF-α, IL-6, and IL-1β . On the other hand, the Nrf2 pathway regulates the expression of antioxidant proteins. Sericic acid activates this pathway, leading to an increase in the expression level of SOD, an important antioxidant enzyme .
Result of Action
The modulation of the NF-κB and Nrf2 pathways by sericic acid results in anti-inflammatory and antioxidant effects . In animal and cellular inflammation models, sericic acid has been shown to reduce the levels of inflammatory and oxidative stress factors . In a dextran sulfate-induced ulcerative colitis mouse model, sericic acid alleviated the shortening of colon length and colon pathological damage caused by DSS .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIQVSCCFRXSJV-GOVAGAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970632 | |
| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sericic acid | |
CAS RN |
55306-03-1 | |
| Record name | Sericic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055306031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities reported for Sericic acid?
A1: Research indicates that Sericic acid possesses promising antifungal and anti-inflammatory properties. Studies have shown its efficacy against various Candida species, including Candida albicans and Candida tropicalis, as well as the fungi Penicillium []. Moreover, Sericic acid demonstrated significant activity in reducing both neurogenic and inflammatory pain in a mouse model [].
Q2: Which plant sources are known to contain Sericic acid?
A2: Sericic acid has been isolated from several plant species, with Terminalia sericea being a prominent source []. Other plants yielding this compound include Vochysia divergens [], Ocotea suaveolens [], Parinari curatellifolia [], and Terminalia ivorensis [].
Q3: What structural features characterize Sericic acid?
A3: Sericic acid is a pentacyclic triterpenoid, belonging to the oleanane-type triterpenes [, ]. Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ].
Q4: How does Sericic acid exert its anti-inflammatory effects?
A4: While the exact mechanism remains under investigation, recent studies suggest that Sericic acid may modulate key inflammatory pathways. It appears to inhibit proteins associated with the NF-κB signaling pathway, a central player in inflammation []. Additionally, Sericic acid may activate the Nrf2 pathway, known for its antioxidant and cytoprotective effects [].
Q5: Has the potential of Sericic acid to cross the blood-brain barrier been explored?
A5: While Sericic acid itself has not been extensively studied in this context, research on related oleanane-type triterpenes, specifically arjunetin and arjunglucoside I (a glycoside of Sericic acid), suggests they may possess the ability to cross the blood-brain barrier []. This finding opens avenues for investigating the potential of Sericic acid and its derivatives in addressing central nervous system disorders.
Q6: Are there any analytical methods available for quantifying Sericic acid in plant material?
A6: Yes, High-Performance Thin Layer Chromatography (HPTLC) has been successfully employed to develop a characteristic fingerprint for Terminalia sericea root bark, enabling the identification and quantification of Sericic acid along with other key compounds []. This method serves as a valuable tool for quality control and standardization of plant material containing Sericic acid.
Q7: What are the traditional medicinal uses of plants rich in Sericic acid?
A7: Ethnobotanical data reveals the use of Sericic acid-containing plants in traditional medicine for treating various ailments. For instance, Terminalia sericea finds widespread application in African traditional medicine for managing a range of conditions []. Similarly, Vochysia divergens is traditionally employed in South America to alleviate inflammatory conditions, including skin sores and respiratory issues [].
Q8: Has Sericic acid demonstrated any inhibitory activity against specific enzymes?
A8: Interestingly, Sericic acid, alongside other triterpenes like betulinic acid and quadranoside I, exhibited mild inhibitory activity against the enzyme phosphodiesterase 4 (PDE4) []. PDE4 plays a crucial role in inflammatory processes, and its inhibition is a target for developing novel anti-inflammatory drugs.
Q9: Have any structure-activity relationship (SAR) studies been conducted on Sericic acid?
A9: While dedicated SAR studies focusing solely on Sericic acid are limited, research on related oleanane-type triterpenes provides valuable insights. These investigations suggest that structural modifications, particularly the presence and nature of glycosidic moieties, can significantly influence the pharmacokinetic properties and biological activities of these compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



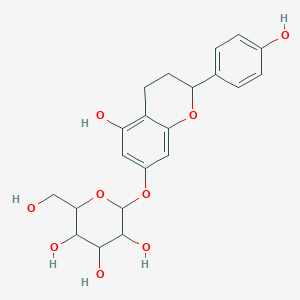
![(4-methylphenyl)(2-sulfanylidene[1,2,4]triazolo[5,1-b][1,3]benzothiazol-1(2H)-yl)methanone](/img/structure/B1217199.png)
